N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine
Overview
Description
“N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine” is a chemical compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 . It is an intermediate used in the synthesis of Cebranopadol, a potent analgesic compound .
Synthesis Analysis
The synthesis of “N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine” involves the use of 1,4-Cyclohexanedione Monoethylene Acetal as a raw material . This compound is also used as a building block in the synthesis of tritium labelled probes for the autoradiography study of the dopamine reuptake complex .Molecular Structure Analysis
The molecular structure of “N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine” is characterized by a spirocyclic system, which includes a dioxane ring and a decane ring, attached to a phenyl group and a dimethylamine group .Chemical Reactions Analysis
As an intermediate, “N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine” is primarily used in the synthesis of other compounds. One notable product of its reactions is Cebranopadol, a potent analgesic compound .Physical And Chemical Properties Analysis
“N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine” has a predicted boiling point of 371.5±42.0 °C and a predicted density of 1.10±0.1 g/cm3 . Its pKa is predicted to be 8.72±0.20 .Scientific Research Applications
Synthesis and Chemical Applications
1,4-Dioxaspiro[4.5]decan-8-one, a related compound to N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine, serves as a bifunctional synthetic intermediate. It's widely used in the synthesis of organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. An efficient method for synthesizing this compound, starting from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane, was developed, providing a higher yield and shorter reaction time than previous methods (Zhang Feng-bao, 2006).
Biological Applications
The azaspiro[4.5]decanes, structurally similar to N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine, have shown significant inhibition of cancer cell growth in human cancer cells grown in tissue culture (L. Rice, B. S. Sheth, J. Wheeler, 1973).
Environmental Applications
A Mannich base derivative of a similar structure was synthesized for environmental applications. It was found to be an effective sorbent for carcinogenic azo dyes and aromatic amines, showcasing its potential in water treatment and pollution control (E. Akceylan, M. Bahadir, M. Yılmaz, 2009).
properties
IUPAC Name |
N,N-dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-17(2)15(14-6-4-3-5-7-14)8-10-16(11-9-15)18-12-13-19-16/h3-7H,8-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXKMSUIFIQZDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC2(CC1)OCCO2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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